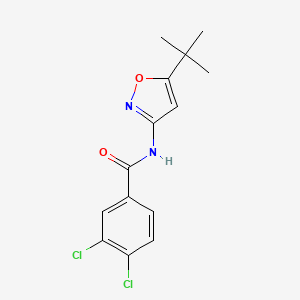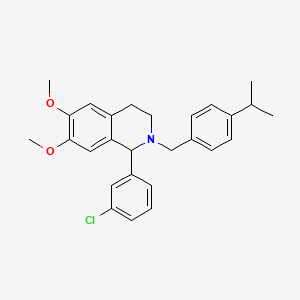![molecular formula C18H21BrN2O2 B4881365 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4881365.png)
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.
Mécanisme D'action
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway of the brain. By blocking the activity of this receptor, 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control. These effects may contribute to its ability to reduce drug-seeking behavior and prevent relapse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, its potency is relatively low, which may limit its use in certain experiments. Additionally, its effects may vary depending on the specific animal model used, which could complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in combination with other drugs or therapies for addiction or psychiatric disorders. Another area of interest is the development of more potent analogs of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol that could be used in experiments with higher doses or in different animal models. Finally, further research is needed to fully understand the mechanisms underlying its effects on dopamine release and prefrontal cortex activity.
Méthodes De Synthèse
The synthesis of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol involves several steps, including the coupling of 4-bromo-2-methoxyphenol with 4-phenyl-1-piperazinecarboxaldehyde, followed by reduction and protection of the resulting intermediate. The final product is obtained through deprotection and purification steps.
Applications De Recherche Scientifique
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied in preclinical models for its potential use in treating drug addiction. Studies have shown that it can reduce drug-seeking behavior and prevent relapse in animal models of cocaine and heroin addiction. It has also been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-23-17-12-15(19)11-14(18(17)22)13-20-7-9-21(10-8-20)16-5-3-2-4-6-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOORPWJXUVLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881284.png)


![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4881303.png)

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4881319.png)
![2-[1-(4-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B4881326.png)

![methyl 4-chloro-3-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4881344.png)
![5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B4881352.png)
![4-chloro-2-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B4881370.png)
![N-cyclopropyl-2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4881378.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B4881388.png)
